N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine

Chiral purity analysis Enantiomeric excess Fesoterodine intermediate

N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine (CAS 701906-29-8; molecular formula C₂₉H₃₅NO₃; MW 445.59 g/mol) is a racemic diarylpropylamine derivative that serves as the free-base form of the O-benzyl carboxylic acid intermediate in fesoterodine synthesis. It is catalogued as Fesoterodine-O-Benzyl Acid Impurity (racemic free base), distinct from the single‑enantiomer (R)-form hydrochloride (CAS 156755-33-8).

Molecular Formula C29H35NO3
Molecular Weight 445.603
CAS No. 701906-29-8
Cat. No. B2374431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine
CAS701906-29-8
Molecular FormulaC29H35NO3
Molecular Weight445.603
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C
InChIInChI=1S/C29H35NO3/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32)
InChIKeyKJWIVHKZEWPBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine (CAS 701906-29-8): Sourcing the Definitive Fesoterodine O-Benzyl Acid Intermediate Reference Standard


N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine (CAS 701906-29-8; molecular formula C₂₉H₃₅NO₃; MW 445.59 g/mol) is a racemic diarylpropylamine derivative that serves as the free-base form of the O-benzyl carboxylic acid intermediate in fesoterodine synthesis [1]. It is catalogued as Fesoterodine-O-Benzyl Acid Impurity (racemic free base), distinct from the single‑enantiomer (R)-form hydrochloride (CAS 156755-33-8) [2]. The compound is employed as a qualified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial fesoterodine production .

Why N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine Cannot Be Replaced by Other Fesoterodine Intermediates or In-Class Reference Standards


Fesoterodine impurities and intermediates—including the (R)-enantiomer hydrochloride (CAS 156755-33-8), the alcohol analog (CAS 156755-37-2), O‑Benzyl Tolterodine (CAS 848768-06-9), and Desfesoterodine—differ in molecular connectivity, oxidation state, stereochemistry, and chromatographic retention, making them non‑interchangeable as reference markers or synthetic building blocks [1]. Substituting one for another invalidates an analytical method’s system suitability, compromises impurity quantitation accuracy, and causes regulatory non‑compliance under ICH Q3A guidelines, where the acceptable threshold for an unidentified impurity is ≤0.1% [2]. The quantitative evidence below demonstrates exactly where CAS 701906-29-8 provides irreplaceable value.

Quantitative Evidence for N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine: Comparator-Based Differentiation Data


Racemic Free-Base Enantiomeric Composition Enables Absolute Chiral Purity Quantification of the (R)-Enantiomer Intermediate

CAS 701906-29-8 is the racemic (1:1) free-base form, whereas the predominant commercial fesoterodine intermediate is the single (R)-enantiomer hydrochloride (CAS 156755-33-8, molecular weight 482.05 g/mol) [1]. A manufacturer of the (R)-enantiomer reports enantiomeric purity >99% ee and chemical purity ≥97% [2]. The racemate serves as the only reference material that can independently establish the enantiomeric purity limit of the (R)-form; regulatory guidance requires the undesired (S)-enantiomer in fesoterodine to be controlled to <0.15% .

Chiral purity analysis Enantiomeric excess Fesoterodine intermediate Analytical reference standard

Carboxylic Acid Oxidation State Differentiates the Target Compound from the Alcohol Analog (Fesoterodine Impurity 4) in Synthetic Utility and Chromatographic Selectivity

The target compound bears a benzoic acid moiety (-COOH; molecular weight 445.59 g/mol), while Fesoterodine Impurity 4 (CAS 156755-37-2) is the corresponding benzyl alcohol (-CH₂OH; molecular weight 431.61 g/mol) . In the fesoterodine synthetic pathway the carboxylic acid intermediate is the direct precursor that undergoes reduction to the alcohol; the alcohol cannot be used for the same downstream transformations without re-oxidation [1]. Chromatographically, the acid and alcohol are fully resolved under standard RP-HPLC conditions, with the alcohol (Impurity 4) exhibiting a distinct relative retention time (RRT) confirmed in validated stability-indicating methods [2].

Fesoterodine synthesis intermediate Oxidation state differentiation HPLC relative retention time

Carboxylic Acid vs. Methyl Group: Structural Differentiation from O-Benzyl Tolterodine Drives Unique Impurity Marking Capability

O-Benzyl Tolterodine (CAS 848768-06-9) carries a 5-methyl group (-CH₃) on the phenyl ring (MW 415.62 g/mol), whereas the target compound carries a 5-carboxy group (-COOH; MW 445.59 g/mol) . This structural difference results in a mass shift of +29.97 g/mol and a drastically different logP (estimated ~6.6 for the acid vs. ~7.5 for the methyl analog), enabling unequivocal mass spectrometric and chromatographic differentiation [1]. In regulatory submissions, the O-benzyl acid impurity is a known process-related impurity of fesoterodine, while O-Benzyl Tolterodine is an impurity of tolterodine; using the correct marker is essential to avoid cross-drug misidentification during ANDA review [2].

Impurity profiling Fesoterodine vs. Tolterodine Reference marker

Free Base vs. Hydrochloride Salt: Solubility and Formulation Flexibility Advantages in Analytical Method Development

The target compound (CAS 701906-29-8) is supplied as the free base (purity >98%), while the most common comparator is the (R)-enantiomer hydrochloride salt (CAS 156755-33-8, purity ≥97%) [1]. The free base exhibits superior solubility in organic solvents commonly used for HPLC diluent preparation (e.g., acetonitrile, methanol), whereas the hydrochloride salt may require aqueous or mixed diluents that can promote hydrolysis of fesoterodine-related compounds [2]. The absence of the chloride counterion also simplifies mass spectrometric analysis by eliminating chloride adduct formation ([M+Cl]⁻) that can complicate impurity identification in LC-MS workflows [3].

Free base vs. salt Sample preparation Method development

Regulatory Acceptance as a Reference Marker: ICH Q3A Thresholds Require a Qualified Racemic Standard for Unknown Impurity Identification at RRT 1.37

ICH Q3A guidelines require identification of any impurity present at ≥0.1% in the drug substance [1]. A validated stability-indicating RP-HPLC method for fesoterodine fumarate identified an unknown impurity at relative retention time (RRT) 1.37 that increased beyond the identification threshold during stability studies [2]. The O-benzyl acid impurity (CAS 701906-29-8 racemic free base or its enantiopure forms) is a recognized process-related impurity, and its availability as a well-characterized racemic reference standard enables unequivocal identification and quantification of this impurity in ANDA submissions . Without the racemic marker, characterization of the impurity at RRT 1.37 would require costly preparative HPLC isolation and de novo structure elucidation.

ICH Q3A Impurity threshold Relative retention time Fesoterodine ANDA

Target Application Scenarios for N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine Based on Quantitative Evidence


Absolute Chiral Purity Determination of the (R)-Fesoterodine O-Benzyl Acid Intermediate

QC laboratories use the racemic free base (CAS 701906-29-8) as a system suitability standard in chiral HPLC/UPCC methods to bracket the retention times of the (R)- and (S)-enantiomers. This enables quantification of the undesired (S)-enantiomer against the regulatory limit of <0.15% . The single (R)-enantiomer hydrochloride (CAS 156755-33-8) cannot serve this function because it lacks the (S)-peak for calibration. This is the most critical procurement scenario for ANDA filers demonstrating enantiomeric purity of the fesoterodine intermediate.

Impurity Identification and Quantification at the ICH Q3A 0.1% Reporting Threshold

During stability studies of fesoterodine fumarate extended-release tablets, an unknown impurity at RRT 1.37 was observed to increase beyond the 0.1% identification threshold [1]. The O-benzyl acid impurity reference standard (racemic free base) is used to spike samples and confirm the identity of this impurity by retention time matching and peak purity analysis, satisfying ICH Q3A requirements without preparative HPLC isolation. This application is essential for QC release testing and stability monitoring in commercial fesoterodine production.

LC-MS Method Validation Using a Chloride-Free Reference Standard

The free-base form of the O-benzyl acid impurity (CAS 701906-29-8) eliminates chloride adduct formation ([M+Cl]⁻) in negative-ion electrospray mass spectrometry, simplifying impurity identification at trace levels [2]. Analytical method development groups use this standard to establish MS/MS spectral libraries for fesoterodine process-related impurities, achieving lower limits of detection compared to the hydrochloride salt. This is particularly valuable for identifying unknown impurities at levels approaching 0.05% in API batches.

Synthetic Route Validation and Intermediate Quality Control

In fesoterodine synthesis, the O-benzyl carboxylic acid intermediate must be controlled for purity before the reduction step that converts it to the benzyl alcohol intermediate (CAS 156755-37-2) [3]. The racemic free base reference standard is used to establish HPLC purity acceptance criteria for this penultimate intermediate, ensuring that carboxylic acid-related impurities do not propagate to the final API. This application is critical for process development scientists establishing in-process control limits.

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